Antiproliferative Activity vs. Halogenated Analogs
In a comprehensive antiproliferative screen conducted by Dettori et al., ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (compound 2g) was evaluated against a panel of human cancer and normal cell lines using the MTT assay. The compound exhibited no measurable cytotoxic effect across all tested lines, with all IC₅₀ values reported as >100 µM [1]. This stands in marked contrast to the 6,8-diiodo analog (compound 2i), which also showed IC₅₀ values >100 µM, and the 6,8-dibromo-3-carbonitrile derivative (2h), which demonstrated potent, sub-100 µM activity in thyroid cancer-derived TPC-1 cells (IC₅₀ = 60 ± 3 µM), SW1736 cells (IC₅₀ = 90 ± 3.5 µM), and other lines [1]. The unsubstituted ethyl coumarin-3-carboxylate (EOCC) is known to inhibit sPLA2 with an IC₅₀ of 3.1 nM, a completely distinct biological profile [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) in TPC-1 thyroid cancer cells |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, 2g) |
| Comparator Or Baseline | IC₅₀ = 60 ± 3 µM (6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, 2h); IC₅₀ = 3.1 ± 0.06 nM (ethyl 2-oxo-2H-chromene-3-carboxylate, EOCC) |
| Quantified Difference | >40 µM difference vs. 2h; >3 orders of magnitude vs. EOCC |
| Conditions | MTT assay, TPC-1 human thyroid cancer cells, 72 h exposure [1] |
Why This Matters
This establishes the compound as a low-cytotoxicity negative control or inert scaffold, critical for SAR studies and for applications where confounding biological activity must be avoided.
- [1] Dettori T, Sanna G, Cocco A, et al. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules. 2022;27(24):8897. View Source
- [2] Toyama DO, et al. Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2. Toxicon. 2010;55(4):861-868. View Source
